Cimicifugoside H-2 is a natural product found in Actaea elata, Actaea cimicifuga, and other organisms with data available.
Cimicifugoside H-2
CAS No.: 161097-77-4
Cat. No.: VC21336892
Molecular Formula: C35H54O10
Molecular Weight: 634.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161097-77-4 |
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Molecular Formula | C35H54O10 |
Molecular Weight | 634.8 g/mol |
IUPAC Name | (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |
Standard InChI | InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 |
Standard InChI Key | SUNYLGIAMKNXMN-GLWILYKISA-N |
Isomeric SMILES | C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C |
SMILES | CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C |
Canonical SMILES | CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C |
Introduction
Chemical Identity and Structure
Cimicifugoside H-2 is a cyclolanostanol xyloside classified as a triterpenoid that can be isolated from various plant sources . It possesses a complex molecular structure with multiple stereogenic centers and functional groups contributing to its biological activity.
Physicochemical Properties
The fundamental properties of Cimicifugoside H-2 are summarized in the following table:
Property | Value |
---|---|
CAS Number | 161097-77-4 |
Molecular Formula | C35H54O10 |
Molecular Weight | 634.8 g/mol |
Physical State | Solid at room temperature |
Density | 1.32±0.1 g/cm³ (20°C, 760 Torr) |
Boiling Point | 801.0±65.0°C at 760 mmHg |
Melting Point | 227-229°C |
LogP | 2.046 |
Topological Polar Surface Area | 173.98 |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 10 |
Rotatable Bond Count | 7 |
Heavy Atom Count | 45 |
Molecular Complexity | 1280 |
Defined Stereocenters | 14 |
This compound exhibits moderate lipophilicity (LogP = 2.046) and significant polar surface area, suggesting a balance between membrane permeability and water solubility . The presence of multiple hydrogen bond donors and acceptors indicates potential for extensive interaction with biological macromolecules, particularly proteins .
Chemical Structure
Cimicifugoside H-2's chemical structure is characterized by a complex pentacyclic backbone with a xylose moiety attached via a glycosidic bond. The systematic chemical name is (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one . The multiple stereogenic centers contribute to its specificity in biological interactions.
Natural Sources and Isolation
Cimicifugoside H-2 is naturally found in several plant species, primarily in the Actaea (formerly Cimicifuga) genus.
Botanical Sources
The compound has been isolated from:
Historical Context
The compound was first characterized in studies of Chinese crude drug "shoma" by Koeda et al. in 1995, alongside related compounds Cimicifugoside H-1 and H-5 . These studies established its structural features and laid the groundwork for subsequent research into its biological activities.
Research Methodology and Findings
Molecular Docking Studies
Researchers investigated the docking of various phytochemicals isolated from Cimicifuga foetida on different domains of the IKK1/alpha protein. Cimicifugoside H-2 demonstrated a notably high docking score on the activation loop of IKK1/alpha compared to other compounds, suggesting strong binding affinity .
Dynamic Simulation Analysis
Following the promising docking results, a dynamic simulation was conducted to evaluate the stability and nature of the interaction between Cimicifugoside H-2 and IKK1/alpha. The simulation utilized the GROningen Machine for Chemical Simulations with the GPU-enabled package (GROMACS 2020.4) and employed the CHARMM36 force field . The simulation confirmed that Cimicifugoside H-2 could function as an inhibitor of IKK1/alpha, particularly targeting its actively mutated conformation .
Simulation Parameters
The simulation was conducted under the following conditions:
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Neutral pH
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Protein-ligand complex enclosed in a dodecahedral cell-shaped unit
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Solvation using single point charge (SPC) water model
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Active conformation of IKK1/alpha with S176E and S180E mutations
Pharmacokinetic Properties
ADME Profile
The pharmacokinetic properties of Cimicifugoside H-2 were examined using computational tools like SwissADME and pkCSM to assess its drug-likeness and potential for clinical application . These analyses provided insights into:
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Absorption characteristics
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Distribution within biological systems
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Metabolic pathways
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Excretion mechanisms
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Safety profile
Network Pharmacology
Researchers also conducted pathway enrichment analysis using Enrichr, specifically focusing on the MSigDB Hallmark 2020 pathway . Protein-protein interactions were analyzed using the STITCH database to understand how IKK1/alpha interacts with other proteins and how Cimicifugoside H-2 might affect these interactions .
Comparative Analysis with Related Compounds
Cimicifugoside H-2 belongs to a family of related compounds isolated from Cimicifuga species, including Cimicifugoside H-1 and H-5. While specific comparative data is limited in the available research, these compounds share structural similarities as cyclolanostanol xylosides but may exhibit different biological activities and potencies .
The structural uniqueness of Cimicifugoside H-2 appears to confer specific inhibitory properties against IKK1/alpha that distinguish it from other phytochemicals in the same class .
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